molecular formula C10H18O3 B047897 Methyl 9-oxononanoate CAS No. 1931-63-1

Methyl 9-oxononanoate

Cat. No. B047897
CAS RN: 1931-63-1
M. Wt: 186.25 g/mol
InChI Key: JMLYDLZRFNYHHO-UHFFFAOYSA-N
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Description

Methyl 9-oxononanoate is a chemical compound synthesized through various chemical reactions. Its molecular structure is analyzed using different spectroscopic methods.

Synthesis Analysis

  • Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate : Synthesized using Friedel–Crafts acylation between N-methyl indole and methyl 9-chloro-9-oxononanoate (Micheletti & Boga, 2023).
  • Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate : Created through Schotten–Baumann type reaction between 2–aminothiazole and methyl 9-chloro-9-oxononanoate (Micheletti, Calonghi & Boga, 2023).

Molecular Structure Analysis

The structure of Methyl 9-oxononanoate derivatives is elucidated using various techniques such as:

  • 1H-NMR
  • 13C-NMR
  • NOESY-1D
  • ESI-MSThe physical properties of Methyl 9-oxononanoate derivatives are characterized using spectroscopic methods, indicating its solvatochromic effects and the influence of solvent polarity and hydrogen-bonding ability (Ganguly et al., 2013).
  • FT-IR
  • UV-Vis spectroscopyThe chemical properties of Methyl 9-oxononanoate derivatives are demonstrated through their reactivity in synthesis and the influence of different chemical environments on their structure and behavior (Micheletti, Calonghi & Boga, 2023).

Scientific Research Applications

  • Study of Thermoxidation : Berdeaux et al. (2002) utilized Methyl 9-oxononanoate to study the evolution of short-chain glycerol-bound compounds during the thermoxidation of FAME and monoacid TAG. This research contributes to understanding the chemical changes occurring in fats and oils under high-temperature conditions (Berdeaux et al., 2002).

  • Decomposition Product Identification : Fischer et al. (1989) used Methyl 9-oxononanoate in their research for identifying low molecular weight decomposition products of methyl α-eleostearate (Fischer et al., 1989).

  • Linoleate Hydroperoxide Study : Gardner and Plattner (1984) explored its use in studying the cleavage of linoleate hydroperoxides into shorter-chain aldehydes, contributing to the understanding of lipid oxidation mechanisms (Gardner & Plattner, 1984).

  • Monitoring Oil Alteration : Velasco et al. (2005) employed Methyl 9-oxononanoate in monitoring the alteration level of oils during thermoxidation, which provides insights into the quality and safety of heated oils (Velasco et al., 2005).

  • Synthesis of 2,15-Hexadecanedione : Tsuji et al. (1978) used it in synthesizing 2,15-hexadecanedione, demonstrating its utility in complex organic syntheses (Tsuji et al., 1978).

  • Building Block for Natural Products : Zimmer et al. (1992) highlighted its use as a building block for natural products like pyrenophorin, cyclopentenone, and ant-trail pheromone (Zimmer et al., 1992).

  • Renewable Synthon for Polymer Industry : Louis et al. (2016) discussed its conversion to methyl-9-aminononanoate, a renewable synthon for the polymer industry (Louis et al., 2016).

  • Synthesis of Furanoid Esters : Jie and Lam (1977) used Methyl 9-oxononanoate in the synthesis of furanoid esters from unsaturated fatty esters (Jie & Lam, 1977).

  • Thermal Decomposition Product : Neff et al. (1983) studied it as a product of the thermal decomposition of 6-membered hydroperoxy cyclic peroxides, which is important for understanding the stability and breakdown of lipids (Neff et al., 1983).

  • Antitumor Agent : Atwell et al. (1990) investigated its potential as an antitumor agent, particularly the 5-methyl derivative for its potency against colon cancer (Atwell et al., 1990).

properties

IUPAC Name

methyl 9-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLYDLZRFNYHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172913
Record name Nonanoic acid, 9-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-oxononanoate

CAS RN

1931-63-1
Record name Nonanoic acid, 9-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 9-oxononanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nonanoic acid, 9-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the crude product (4.71 g) in THF (50 ml) was dropwise added a solution of lithium aluminum hydrate tri-tert-butoxide (6.1 g) in THF (50 ml) and then stirred for 1.5 hours at room temperature. The reaction mixture which volume was reduced to about 50 ml by partial evaporation of the solvent under reduced pressure, was poured into 1N hydrochloric acid (200 ml) and then extracted with ethyl acetate. The organic layer was washed with water and saturated brine successively, and then dried over magnesium sulfate anhydride. The solvent was evaporated under reduced pressure to give methyl 9-oxononanate (3.33 g 89.3%).
[Compound]
Name
crude product
Quantity
4.71 g
Type
reactant
Reaction Step One
Name
lithium aluminum hydrate tri-tert-butoxide
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
89.3%

Synthesis routes and methods II

Procedure details

9-Hydroxy-nonanoic acid methyl ester (7 g) in dichloromethane was treated with pyridinium dichromate (35 g) and stirred at room temperature for 12 hours. The pyridinium dichromate was filtered, and the organic filtrate was washed by water. Hexane (3× volume) was added to the solution, and organic layer was collected and dried to obtain the crude product. The product was purified by Si gel column chromatography to yield ˜5 g of product.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 9-oxononanoate
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Methyl 9-oxononanoate
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Methyl 9-oxononanoate
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Methyl 9-oxononanoate
Reactant of Route 5
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Methyl 9-oxononanoate
Reactant of Route 6
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Methyl 9-oxononanoate

Citations

For This Compound
333
Citations
M Lu, L Peng, Q Xie, Y Nie, X Liu… - European Journal of …, 2018 - Wiley Online Library
… In this study, oxidative cleavage of methyl 9,10-epoxystearate (a) to produce methyl 9-oxononanoate (d) was conducted with WO 3 /MCM-41 as the catalyst and H 2 O 2 as the oxidant. …
Number of citations: 10 onlinelibrary.wiley.com
HW Gardner, E Selke - Lipids, 1984 - Wiley Online Library
… Alternative heterolytic pathway to 3,4epoxynonanal and methyl 9-oxononanoate. Structures … ,10 bond adequately explains the formation of methyl 9-oxononanoate in this study and also …
Number of citations: 72 aocs.onlinelibrary.wiley.com
R Zamora, E Gallardo, JL Navarro… - Journal of agricultural …, 2005 - ACS Publications
… fatty esters with butylamine, the methyl 9-oxononanoate (5a) produced was detected as the … with the imine produced between the methyl 9-oxononanoate and the phenylalanine was …
Number of citations: 19 pubs.acs.org
L Störmer, L Poelchen, S Scholz… - Journal of Agricultural …, 2023 - ACS Publications
… The SIM parameters were as follows: for methyl 9-oxononanoate (methyl 9-ONA), quantifier ion m/z 55.0 and qualifier ions m/z 74.0, 111.0, and 143.0; and for methyl undecanoate, …
Number of citations: 1 pubs.acs.org
EN Frankel, WE Neff, E Selke - Lipids, 1981 - Springer
… , hexanal and methyl 9-oxononanoate, may originate from cyclic peroxides that we (31) … linoleate would produce hexanal, methyl octanoate and methyl 9-oxononanoate. If the 10 and 12-…
Number of citations: 348 link.springer.com
EN Frankel, WE Neff, E Selke, DD Brooks - Lipids, 1988 - Wiley Online Library
… groups would produce methyl 9-oxononanoate from dimers I and II (Scheme 1). This type of cleavage apparently is most favored because methyl 9-oxononanoate is the most important …
Number of citations: 50 aocs.onlinelibrary.wiley.com
EN Frankel, HW Gardner - Lipids, 1989 - Wiley Online Library
… octanoate to decrease and hexanal and methyl 9-oxononanoate to increase. A similar effect … The increase in hexanal and methyl 9-oxononanoate at the expense of pentane and methyl …
Number of citations: 37 aocs.onlinelibrary.wiley.com
H Rakoff - Journal of Labelled Compounds and …, 1986 - Wiley Online Library
… 6,7-d2 which was hydrolyzed to the aldehyde ester 6, methyl 9-oxononanoate-6, 7-d2 with … methyl 9-oxononanoate-6,7-d2 (6) by the method previously described (7). It boiled at 135-…
HWS Chan, FAA Prescott, PAT Swoboda - Journal of the American Oil …, 1976 - Springer
… The major (67-80% yield on a molar basis) cleavage products were found to be hexanal, methyl octanoate, 2,4-decadienal isomers, and methyl 9-oxononanoate. Both the 9 and 13 …
Number of citations: 120 link.springer.com
HW Gardner, RD Plattner - Lipids, 1984 - Springer
… 2-nonenal and methyl 9-oxononanoate. The 2 aldehydes obtained from each hydroperoxide isomer were uncharacteristic of the complex volatile profile usually obtained by 13-scission …
Number of citations: 127 link.springer.com

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